(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Overview
Description
(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Synthesis and Antimicrobial Activity : Novel benzofuran-based 1,2,3-triazoles were synthesized, showing high antimicrobial activity. This demonstrates the potential of heterocyclic compounds in combating microbial infections (Sunitha et al., 2017).
Antitumor Activity : Compounds with structures involving thioxo-1,3,4-thiadiazol and thiazolylidene demonstrated inhibitory effects on a range of cancer cell lines, indicating their potential as cancer therapeutics (Bhole & Bhusari, 2011).
Synthesis and Characterization
Novel Synthesis Approaches : Research on the synthesis of pyrrolo[1,2-c][1.3]benzodiazepine analogues and other complex molecules underscores the ongoing efforts to develop new therapeutic agents through innovative synthetic routes (Rotas et al., 2011).
Characterization and Docking Studies : Studies on amino-thiazolyl and thiophenyl methanone derivatives, including their synthesis, spectral characterization, and molecular docking, aim to understand their structural properties and potential biological activities (Shahana & Yardily, 2020).
Anticoronavirus and Antitumoral Activities
- Antiviral and Antitumoral Compounds : Discovery of novel thiadiazine derivatives with promising in vitro activity against coronaviruses and tumors highlights the importance of heterocyclic compounds in developing new treatments for infectious diseases and cancer (Jilloju et al., 2021).
Material Science Applications
- Solid Phase Properties : The excited state properties of a thermally activated delayed fluorescence molecule were studied using quantum mechanics/molecular mechanics (QM/MM) methods, illustrating the application of heterocyclic compounds in material science, particularly in the development of efficient fluorescent materials (Fan et al., 2018).
Mechanism of Action
Target of action
The compound “(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone” contains an isoxazole ring, which is known to exhibit a wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The specific targets of this compound would depend on the exact nature of its biological activity.
properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c28-25(27-14-13-23(30-16-15-27)18-7-3-1-4-8-18)20-11-12-22-21(17-20)24(29-26-22)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMZGZUEJHMAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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